molecular formula C7H3BrF3NO3 B1288023 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene CAS No. 95668-21-6

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Cat. No.: B1288023
CAS No.: 95668-21-6
M. Wt: 286 g/mol
InChI Key: LHWANFWEBHKYCZ-UHFFFAOYSA-N
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Description

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene, also known as 4-trifluoromethoxy-2-nitrobenzyl bromide, is an organobromine compound that has a wide range of applications in scientific research. It is an important reagent used in organic synthesis and has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. This compound has been studied extensively in recent years due to its unique properties and potential applications.

Scientific Research Applications

Chemical Synthesis and Intermediates

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene plays a significant role in chemical synthesis. For instance, it can undergo reactions to generate phenyllithium compounds. Schlosser and Castagnetti (2001) demonstrated that treating 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide leads to the generation of various phenyllithium intermediates. These intermediates can be further reacted to produce naphthalenes and other complex organic compounds, showcasing the compound's versatility in synthetic chemistry (Schlosser & Castagnetti, 2001).

Theoretical Conformational Analysis

In the realm of theoretical chemistry, this compound and its derivatives have been subjects of conformational analysis. Chachkov et al. (2008) performed a theoretical conformational analysis of substituted nitroethenes, including derivatives of this compound, using the B3LYP/6-31G* method. Their findings provided insights into the structural properties and behaviors of these molecules in different phases (Chachkov et al., 2008).

Reactions with Vinyl Grignard Reagents

The compound also plays a crucial role in the synthesis of indoles. Bartoli et al. (1991) explored the reactivity of nitroarenes, including this compound, with vinyl Grignard reagents. This process is pivotal for the synthesis of 2-(trimethylsilyl)indoles, indicating the compound's application in the preparation of important heterocyclic compounds (Bartoli et al., 1991).

Molecular Electronics

In the field of molecular electronics, this compound derivatives have shown promising applications. For example, a study by Chen et al. (1999) used a molecule containing a nitroamine redox center, derived from a similar bromo-nitro compound, in an electronic device. This device exhibited remarkable electronic properties such as negative differential resistance, indicating the potential of these compounds in advanced electronic applications (Chen et al., 1999).

Luminescent Materials

Finally, derivatives of this compound have been used in the synthesis of luminescent materials. Xiang and Cao (2012) synthesized luminescent covalent-organic polymers using bromophenyl derivatives, demonstrating their potential use in detecting explosives and small organic molecules (Xiang & Cao, 2012).

Mechanism of Action

The mechanism of action of “1-Bromo-2-nitro-4-(trifluoromethoxy)benzene” in chemical reactions often involves the interaction of the trifluoromethoxy group with other molecules. The trifluoromethoxy group is electron-withdrawing and has high lipophilicity, which makes it an important functional group in many chemical reactions .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 according to hazard classifications . It’s recommended to handle it with personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

The compound and its derivatives have potential applications in the synthesis of new electronically deficient atropisomeric diphosphine ligands . These ligands can be used in various chemical reactions, opening up new possibilities for future research and applications.

Properties

IUPAC Name

1-bromo-2-nitro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWANFWEBHKYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592994
Record name 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95668-21-6
Record name 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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